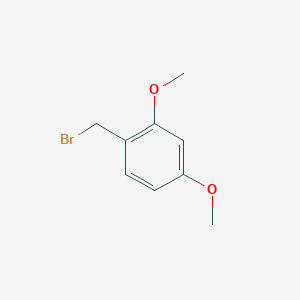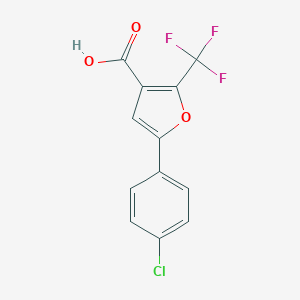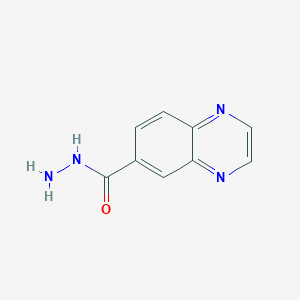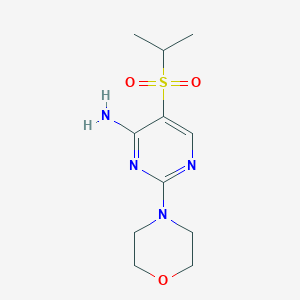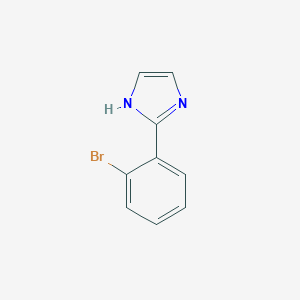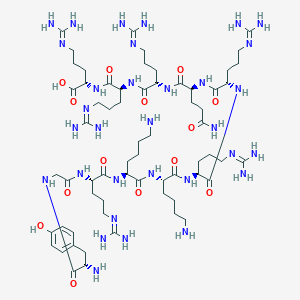
2-chloro-N-(3,5-dimethylphenyl)acetamide
Übersicht
Beschreibung
2-chloro-N-(3,5-dimethylphenyl)acetamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, and property evaluations.
Synthesis Analysis
The compound has been synthesized and studied alongside similar molecules. Experimental and quantum chemical investigations provide insight into the structural, thermodynamic, and vibrational characteristics of 2-chloro-N-(3,5-dimethylphenyl)acetamide and related molecules. The influence of substituents and the stability of various conformers have been determined through spectroscopic methods and computational studies (Arjunan et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide has been elucidated using X-ray crystallography, revealing specific conformations and hydrogen bonding patterns. The conformation of the N—H bond and its interactions within the crystal structure highlight the compound's stable arrangement and intermolecular interactions (Gowda et al., 2007; Gowda et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactions of 2-chloro-N-(3,5-dimethylphenyl)acetamide focuses on its behavior under various conditions and its reactivity towards different reagents. Studies have also explored its potential as a precursor for further chemical modifications and the synthesis of related compounds.
Physical Properties Analysis
The physical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide, such as melting point, solubility, and crystalline structure, have been characterized to understand its behavior in different environments and applications. These properties are crucial for determining its suitability for specific uses in chemical synthesis and material science.
Chemical Properties Analysis
Investigations into the chemical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide include its acidity, basicity, reactivity, and stability under various conditions. Studies employing spectroscopic techniques and computational chemistry have provided insights into its electronic structure, molecular orbitals, and potential chemical interactions (Arjunan et al., 2012).
Wissenschaftliche Forschungsanwendungen
1. Crystallography
- Application : The compound has been used in the study of hydrogen bonded dimers in crystal structures .
- Method : The crystal structure of the compound was determined using X-ray diffraction techniques. The crystal was a colourless block with dimensions 0.46 × 0.36 × 0.32 mm. The wavelength used was Mo K α radiation (0.71073 Å). The scan mode was φ and ω .
- Results : The crystal structure was determined to be monoclinic, P 2 1 / n (no. 14), with a = 15.812 (5) Å, b = 8.820 (3) Å, c = 22.615 (7) Å, β = 109.814 (10)°, V = 2967.2 (16) Å 3, Z = 8, Rgt ( F ) = 0.0489, wRref ( F2 ) = 0.1302, T = 296 (2) K .
2. Medicinal Chemistry
- Application : The compound is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .
- Method : The compound is synthesized and its pharmacological activities are studied. The specific methods of synthesis and testing would depend on the specific therapeutic application being investigated .
3. Anti-Candida Agents
- Application : The compound has been used in the synthesis of a novel class of anti-Candida agents .
- Method : The specific methods of synthesis and testing would depend on the specific anti-Candida application being investigated .
- Results : The results would vary depending on the specific anti-Candida application being investigated .
4. Laboratory Chemicals
- Application : The compound is used as a laboratory chemical .
- Method : The specific methods of use would depend on the specific laboratory application .
- Results : The results would vary depending on the specific laboratory application .
5. Herbicide
- Application : Chloroacetamide, a related compound, has been used as an herbicide .
- Method : The compound is applied to the soil to control the growth of unwanted plants .
- Results : The results would vary depending on the specific herbicidal application being investigated .
6. Preservative
- Application : Chloroacetamide has been used as a preservative .
- Method : The compound is added to food or other products to prevent spoilage .
- Results : The results would vary depending on the specific preservative application being investigated .
7. Gas-Liquid Chromatography
- Application : “2-chloro-N-(3,5-dimethylphenyl)acetamide” was used in simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .
- Method : The compound is used as a reagent in the chromatographic analysis .
- Results : The results would vary depending on the specific chromatographic application being investigated .
8. Manufacturing of Pharmaceuticals
- Application : Chloroacetamide, a related compound, has been used in the manufacturing of pharmaceuticals .
- Method : The compound is synthesized and used as an intermediate in the production of various pharmaceutical products .
- Results : The results would vary depending on the specific pharmaceutical application being investigated .
9. Analytical Chemistry
- Application : “2-chloro-N-(3,5-dimethylphenyl)acetamide” was used in simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .
- Method : The compound is used as a reagent in the chromatographic analysis .
- Results : The results would vary depending on the specific chromatographic application being investigated .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVVUXPLDKVXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364108 | |
| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethylphenyl)acetamide | |
CAS RN |
174700-38-0 | |
| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


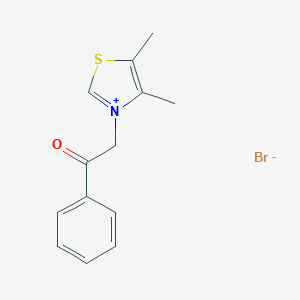
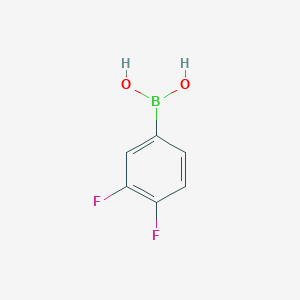
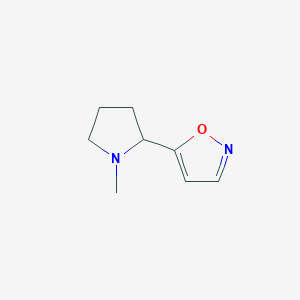
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
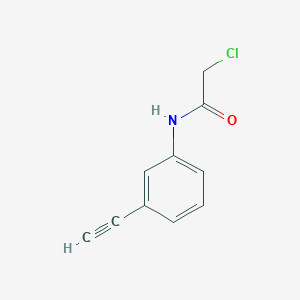
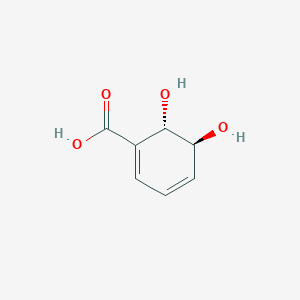
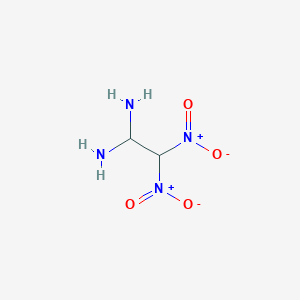
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
